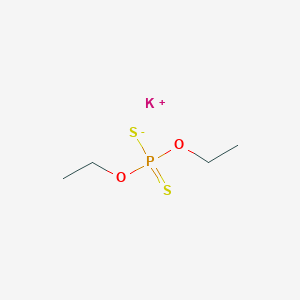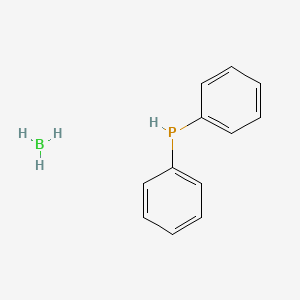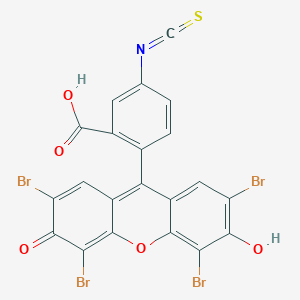
Tricyclohexylstannanylium;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexylstannanylium;hydroxide is an organotin compound characterized by the presence of three cyclohexyl groups attached to a tin atom, along with a hydroxide ion Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclohexylstannanylium;hydroxide typically involves the reaction of tricyclohexyltin chloride with a hydroxide source. One common method is the reaction of tricyclohexyltin chloride with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:
(C6H11)3SnCl+NaOH→(C6H11)3SnOH+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tricyclohexylstannanylium;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.
Reduction: It can be reduced to form tricyclohexyltin hydride.
Substitution: The hydroxide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reactions with halides or alkoxides typically occur in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Tricyclohexyltin oxide.
Reduction: Tricyclohexyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Tricyclohexylstannanylium;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tricyclohexylstannanylium;hydroxide involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Tricyclohexylstannanylium;hydroxide can be compared with other organotin compounds, such as:
Tributyltin hydroxide: Similar in structure but with butyl groups instead of cyclohexyl groups.
Triphenyltin hydroxide: Contains phenyl groups instead of cyclohexyl groups.
Trimethyltin hydroxide: Features methyl groups instead of cyclohexyl groups.
Uniqueness: this compound is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
tricyclohexylstannanylium;hydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMMILVIRZAPLE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[OH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-70-5 |
Source


|
| Record name | Cyhexatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13121-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)









![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)
